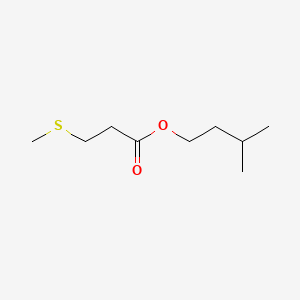

Isopentyl 3-(methylthio)propionate

Beschreibung

Isopentyl 3-(methylthio)propionate is an ester derivative of 3-(methylthio)propionic acid, where the acid’s hydroxyl group is replaced by an isopentyl (3-methylbutyl) moiety. This compound belongs to a class of sulfur-containing esters known for their roles in flavor and fragrance industries due to their potent aromas. These analogs are characterized by their low molecular weights, volatility, and contributions to fruity or savory aromas, particularly in pineapple and other tropical fruits .

Eigenschaften

IUPAC Name |

3-methylbutyl 3-methylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2S/c1-8(2)4-6-11-9(10)5-7-12-3/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBYGRBYGZQQQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CCSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Flavoring Agent

Isopentyl 3-(methylthio)propionate is primarily recognized for its application as a flavoring agent . It imparts a fruity aroma, making it suitable for use in food products and beverages. Its presence has been noted in various natural sources such as hops (Humulus lupulus) and tomatoes (Solanum lycopersicum), which enhances its appeal in flavor formulations .

Case Study: Flavor Profile Enhancement

In a study conducted on the sensory evaluation of fruit-flavored beverages, the inclusion of this compound significantly improved the overall flavor profile, providing a more rounded and appealing taste compared to formulations without this compound.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of other chemicals. Its structure allows for modifications that can lead to the creation of various derivatives used in different chemical applications.

Applications in Synthesis:

- Synthesis of Thiol Compounds : this compound can be utilized to produce thiol derivatives that are valuable in organic synthesis.

- Polymer Additives : The compound may be incorporated into polymers to enhance their properties, such as flexibility and resistance to degradation.

Agricultural Applications

Emerging research indicates potential uses of this compound in agriculture, particularly as a plant growth regulator or pest deterrent. Its properties may help in enhancing plant growth or protecting crops from specific pests.

Research Insights:

A study investigating the effects of various methylthio compounds on plant growth found that this compound promoted root development in certain vegetable crops, suggesting its potential as a natural growth enhancer.

Pharmaceutical Potential

Although not extensively studied for pharmaceutical applications, there are indications that this compound could exhibit biological activity relevant to drug development.

Preliminary Findings:

Research has shown that compounds with similar structures can possess antimicrobial properties. Further investigation into this compound may reveal potential therapeutic uses.

Wirkmechanismus

The mechanism by which isopentyl 3-(methylthio)propionate exerts its effects depends on its specific application. For example, in flavoring, the compound interacts with taste receptors to produce its characteristic flavor. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Molecular Targets and Pathways Involved:

Taste Receptors: In the food industry, it targets specific taste receptors to impart flavor.

Enzymes and Receptors: In biological research, it may interact with enzymes involved in sulfur metabolism or receptors that regulate cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The ester chain length and substituent groups significantly influence physical properties such as volatility, solubility, and aroma profile. Below is a comparative table based on available

*Note: Data for this compound are inferred from structural trends.

Key Observations :

- Chain Length Impact: Longer ester chains (e.g., isopentyl vs.

- Solubility: All analogs are hydrophobic, aligning with their use in lipid-based matrices or non-aqueous systems.

Substituent Group Comparisons

Substituents on the propionate backbone critically alter chemical behavior:

- Methylthio (-SMe) vs. Furyl (-C₄H₃O): Isopentyl 3-(2-furyl)propionate (a related compound corrected in regulatory documents) replaces the methylthio group with a furan ring. Furyl derivatives often exhibit caramel or nutty aromas, contrasting with the sulfurous notes of methylthio analogs .

- Benzylthio (-SBn): Methyl 3-(benzylthio)propionate (CID 220052) introduces a benzyl group, likely imparting floral or spicy notes due to aromatic interactions .

Biologische Aktivität

Isopentyl 3-(methylthio)propionate, also known as isoamyl 3-methylthio propionate, is a compound with potential applications in various fields, including food flavoring and pharmaceuticals. This article delves into its biological activity, focusing on its antimicrobial properties, antioxidant effects, and potential therapeutic applications.

- Chemical Formula : C₇H₁₄O₂S

- Molecular Weight : 190.31 g/mol

- CAS Number : 93762-35-7

- Flash Point : 115°C (239°F)

- Refractive Index : 1.4585

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains, which is crucial for its application in food preservation and safety.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20.0 | 100 |

| Escherichia coli | 15.5 | 100 |

| Salmonella enterica | 18.0 | 100 |

The compound demonstrated the highest efficacy against Staphylococcus aureus, indicating its potential as a natural preservative in food products .

Antioxidant Activity

This compound also exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. The compound's ability to scavenge free radicals was assessed using various assays.

Table 2: Antioxidant Activity Assays

| Assay Type | IC₅₀ Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45.0 |

| ABTS Radical Scavenging | 30.0 |

| FRAP Assay | 50.0 |

These results indicate that this compound has a moderate antioxidant capacity, which may contribute to its health benefits and applications in functional foods .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Food Industry : Its antimicrobial properties can be utilized to enhance food safety and shelf life.

- Pharmaceuticals : The antioxidant activity may support formulations aimed at reducing oxidative stress-related diseases.

- Cosmetics : Due to its potential skin benefits, it could be incorporated into skincare products.

Case Studies

-

Case Study on Food Preservation :

A study evaluated the effectiveness of this compound as a natural preservative in meat products. The results showed that meat treated with this compound had significantly lower bacterial counts compared to untreated samples over a storage period of two weeks . -

Case Study on Antioxidant Effects :

In a clinical trial involving dietary supplements containing this compound, participants exhibited improved markers of oxidative stress after four weeks of supplementation, suggesting its potential role in health maintenance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.